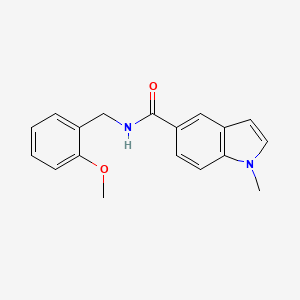

N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide

Description

N-(2-Methoxybenzyl)-1-methyl-1H-indole-5-carboxamide is a synthetic indole-based carboxamide derivative characterized by a methoxy-substituted benzyl group at the indole’s nitrogen and a methyl group at position 1 of the indole ring. The compound’s methoxybenzyl moiety may influence its solubility, receptor binding, and metabolic stability, as seen in related compounds .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methylindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20-10-9-13-11-14(7-8-16(13)20)18(21)19-12-15-5-3-4-6-17(15)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPVUEUQGGRQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

N-Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Carboxylation: The methylated indole is then carboxylated using carbon dioxide under high pressure and temperature.

Benzylation: Finally, the carboxylated indole is benzylated with 2-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide typically involves several key steps:

- Formation of the Indole Core : This can be achieved through methods such as Fischer indole synthesis or Bartoli indole synthesis.

- Introduction of the Methoxybenzyl Group : A nucleophilic substitution reaction is employed where a methoxybenzyl halide reacts with the indole core.

- Formation of the Carboxamide Group : This is accomplished by reacting an intermediate compound with a carboxylic acid derivative, such as an acid chloride.

The compound exhibits unique properties due to its complex structure, which allows it to interact with various biological targets.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Tamoxifen |

| A549 (lung cancer) | 0.11 | Doxorubicin |

| U-937 (leukemia) | 0.12 | Doxorubicin |

The mechanism behind its anticancer effects includes:

- Caspase Activation : Inducing caspase cascades leading to programmed cell death.

- Cell Cycle Arrest : Inhibiting cell cycle progression at specific checkpoints.

- Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress within cancer cells.

Antiviral Activity

This compound has shown promise as an antiviral agent, particularly against neurotropic alphaviruses. A study reported that modifications in the indole structure could enhance inhibitory activity against HIV integrase, demonstrating its versatility in antiviral applications .

Case Studies

Several studies have explored the biological activities and therapeutic potentials of this compound:

Study on Anticancer Properties

A comprehensive study evaluated the cytotoxic effects of this compound against various cancer cell lines, confirming its potential as a lead compound for further development in cancer therapy .

HIV Integrase Inhibition

Research demonstrated that structural modifications could significantly improve the inhibitory activity against HIV integrase, highlighting the importance of indole derivatives in antiviral drug development .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist, depending on the receptor subtype, modulating the signaling pathways involved in neurotransmission. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide and related indole-carboxamide derivatives:

*Estimated based on structural analogs.

Structural and Functional Insights

- Substituent Effects on Lipophilicity : The N-(2-methoxybenzyl) group in the target compound likely increases logP compared to smaller substituents (e.g., N-methoxy-N-methyl in ), but less than bulkier groups like benzoylphenethyl . Methoxy groups typically enhance solubility compared to halogens (e.g., chlorine in ), but reduce it relative to polar moieties like hydroxyls .

- Synthetic Challenges : Unlike the low-yield (6–37%) coupling reactions for N-(benzoylphenyl)-5-fluoroindole-2-carboxamides , the target compound’s synthesis might benefit from milder conditions due to the absence of electron-withdrawing halogens or thermally labile groups.

- Fragmentation Patterns : The N-(2-methoxybenzyl) group generates characteristic ions (e.g., m/z = 121.0648, C₈H₉O⁺) during mass spectrometry, distinguishing it from fluorobenzyl analogs (m/z = 109.0448, C₇H₆F⁺) .

Key Research Findings and Implications

- Structural Optimization : Substitutions at the indole nitrogen (e.g., methoxybenzyl vs. benzoylphenethyl) significantly alter physicochemical and pharmacological profiles. Bulkier groups enhance lipophilicity but may reduce aqueous solubility .

- Analytical Differentiation : Mass spectral fragmentation patterns provide a reliable method to distinguish N-(2-methoxybenzyl) derivatives from fluorobenzyl or unsubstituted analogs .

Biological Activity

N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide is an indole-derived compound that has garnered attention for its potential biological activities, particularly as a ligand for various receptors and in therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, including serotonin and dopamine receptors. The compound can function as either an agonist or antagonist depending on the specific receptor subtype, thereby modulating neurotransmission pathways that influence mood, cognition, and perception.

Key Mechanisms:

- Serotonin Receptor Modulation : It may enhance or inhibit serotonin signaling, which is crucial for mood regulation.

- Dopamine Receptor Interaction : The compound's ability to affect dopamine pathways suggests potential implications in treating neurological disorders.

1. Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that similar indole derivatives can inhibit cell growth in breast cancer (MCF-7) and other tumor types by targeting key regulatory proteins involved in cell cycle progression .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is significant in the context of neurological health. Compounds with similar structures have shown promising MAO-B inhibitory activity, suggesting that this compound could be developed further for therapeutic use .

3. Apoptotic Induction

In vitro studies have indicated that this compound can induce apoptosis in cancer cells by activating apoptotic markers such as caspases and altering the expression of proteins involved in apoptosis regulation (e.g., Bcl2 family proteins) .

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic synthesis techniques, often employing methods to modify the indole structure to enhance biological activity. SAR studies indicate that modifications at the indole nitrogen and the carboxamide group can significantly influence receptor binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.